

A Comparative Guide to Validated HPLC Methods for Luteoxanthin Analysis

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Compound of Interest

Compound Name: *Luteoxanthin*

Cat. No.: *B15193810*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of **Luteoxanthin**. The information presented is intended to assist researchers and analytical scientists in selecting and implementing a suitable method for their specific research and development needs. This document summarizes key performance data, outlines detailed experimental protocols, and provides a visual workflow for method validation.

Luteoxanthin, a xanthophyll carotenoid, is an important analyte in various fields, including food science, nutraceuticals, and drug development. Accurate and reliable quantification of **Luteoxanthin** is crucial for quality control, stability testing, and formulation development. HPLC is the most widely used analytical technique for this purpose, offering high resolution and sensitivity.

Comparison of Validated HPLC Methods

This section compares two common reversed-phase HPLC (RP-HPLC) methods for **Luteoxanthin** analysis: one utilizing a C18 stationary phase and the other a C30 stationary phase. The choice of the column is a critical factor influencing the separation of carotenoids.

Parameter	Method 1: C18 Reversed-Phase HPLC	Method 2: C30 Reversed-Phase HPLC
Stationary Phase	Inertsil ODS C18 (150 x 4.6 mm, 5 µm)	C30 column (e.g., YMC Carotenoid)
Mobile Phase	Isocratic: Water: Acetonitrile (10:90% v/v)	Gradient or Isocratic: Typically involves mixtures of methanol, acetonitrile, and methyl-tert-butyl ether (MTBE)
Flow Rate	1.0 mL/min	Typically 1.0 mL/min
Detection Wavelength	442 nm	~450 nm
Linearity (r ²)	> 0.995 (Concentration range: 50-150 µg/mL)	> 0.99
Accuracy (% Recovery)	98-102%	84.79–103.55%
Precision (% RSD)	< 2%	Intraday and Interday RSDs < 10%
Limit of Detection (LOD)	Not explicitly stated in the source, but the method is described as sensitive.	0.020 to 0.063 mg/L
Limit of Quantification (LOQ)	Not explicitly stated in the source.	0.067 to 0.209 mg/L
Key Advantages	Simple, rapid, and uses common solvents.	Superior

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